(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a chemical compound with a molecular weight of 223.05 . It is known for its bioactive properties .
Molecular Structure Analysis
The IUPAC name for this compound is “3-fluoro-4-(1-pyrrolidinylmethyl)phenylboronic acid” and its InChI Code is "1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2" . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.05 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
A study by Huang et al. (2021) explores the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, highlighting their potential as boric acid ester intermediates. These compounds were analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction, providing insights into their molecular structures and physicochemical properties through density functional theory (DFT) calculations. The research indicates the significance of these compounds in understanding boronic acid derivatives' conformational and electronic characteristics, which could be crucial for developing new materials and pharmaceuticals Huang et al., 2021.
Optical Modulation and Material Science
Mu et al. (2012) discussed the use of phenyl boronic acids, including derivatives similar to (3-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, for optical modulation in material science. By attaching these boronic acids to polyethylene glycol-wrapped carbon nanotubes, the study demonstrates their potential in saccharide recognition and the modulation of near-infrared fluorescence. This research suggests applications in developing sensing materials and devices with enhanced optical properties Mu et al., 2012.
Organic Synthesis and Pharmaceutical Applications
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a crucial role in carbon–carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their specific chemical structure .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions .
Safety and Hazards
Safety information for this compound indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Future Directions
Properties
IUPAC Name |
[3-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-6-9(5-10(7-11)12(15)16)8-14-3-1-2-4-14/h5-7,15-16H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOQDDAIGNMQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194883 | |
Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-80-7 | |
Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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